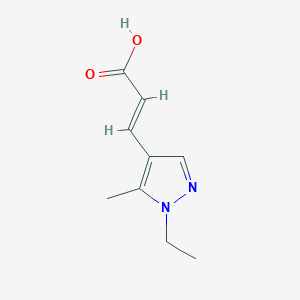
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid: is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position. The compound also contains an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Saturated acrylic acid derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. The acrylic acid moiety may participate in covalent bonding with target proteins, altering their function.
Comparación Con Compuestos Similares
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-5-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness: The presence of both ethyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, provides unique steric and electronic properties. This makes (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid particularly versatile in various chemical and biological applications.
Propiedades
Número CAS |
512809-25-5 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
YUDAQQKQCULJEW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)O)C |
SMILES canónico |
CCN1C(=C(C=N1)C=CC(=O)O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2740952.png)
![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)
![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2740956.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
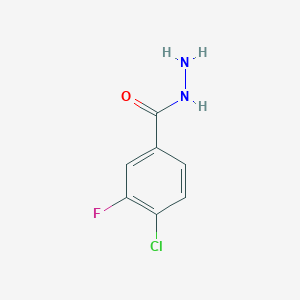
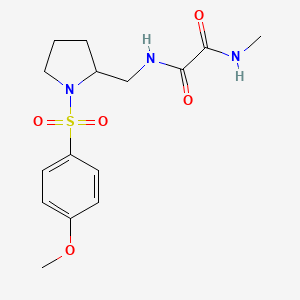
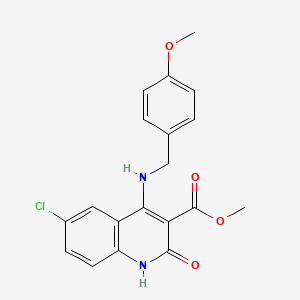
![5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2740970.png)
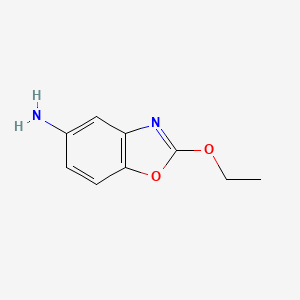
![2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2740972.png)
